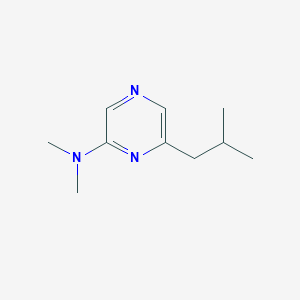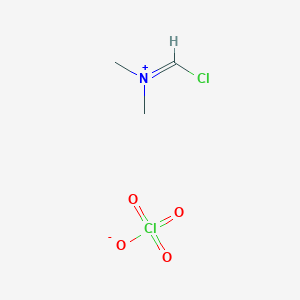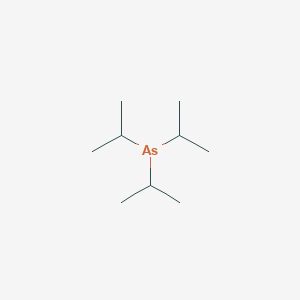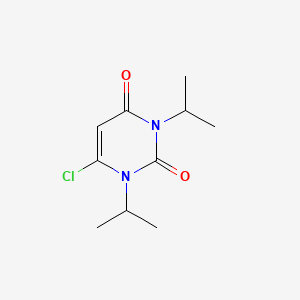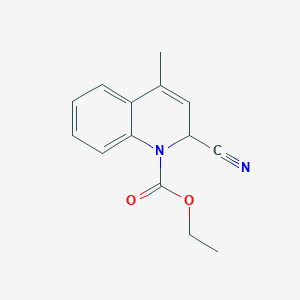
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is an organic compound with a complex structure that includes a quinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester typically involves multiple steps. One common method starts with the condensation of cyanoacetic acid ethyl ester with a suitable aldehyde or ketone in the presence of a base such as sodium hydride. This reaction forms an intermediate that undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to improve yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyano group to an amine group.
Substitution: This can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the quinoline ring can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-4-methylbiphenyl: Similar in structure but lacks the quinoline ring.
3-Cyano-5-methylhexanoic acid ethyl ester: Similar in having a cyano and ester group but differs in the carbon backbone
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science for creating compounds with unique electronic properties .
Propiedades
Número CAS |
54124-36-6 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-4-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-11(9-15)8-10(2)12-6-4-5-7-13(12)16/h4-8,11H,3H2,1-2H3 |
Clave InChI |
KFSMPSFDAUTTAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(C=C(C2=CC=CC=C21)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



